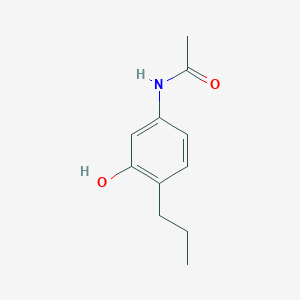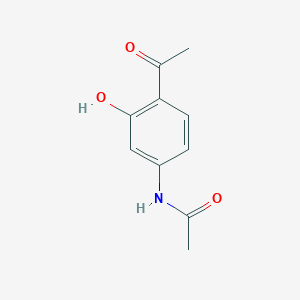
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile” is a compound that is functionally related to norsalsolinol . It is a natural product found in Berberis thunbergii, Pachycereus weberi, and other organisms .
Synthesis Analysis
The synthesis of a similar compound, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been described in the literature . The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .科学研究应用
1. Cancer Research and Imaging
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile derivatives have been explored in cancer research. Specifically, a study used N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) as a cellular proliferation marker. It was utilized in PET imaging to evaluate the proliferative status of solid tumors in humans, showing a significant correlation with the tumor proliferation marker Ki-67. The study indicates the potential of these compounds in cancer diagnosis and assessing tumor proliferation, contributing valuable insights into tumor biology and therapy effectiveness (Dehdashti et al., 2013).
2. Pharmacokinetics and Metabolism Studies
Compounds structurally related to 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, such as Almorexant, have been the subject of extensive pharmacokinetic and metabolism studies. Almorexant, a tetrahydroisoquinoline derivative, has been shown to be rapidly absorbed and extensively metabolized in humans. The study shed light on its disposition, metabolism, and elimination, highlighting the complexity of metabolic pathways and the importance of understanding these processes in drug development (Dingemanse et al., 2013).
3. Neurological and Psychological Research
Tetrahydroisoquinolines, which share a structural relationship with 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, have been investigated in neurological and psychological research. Studies have examined the urinary excretion of dopamine-related tetrahydroisoquinolines like salsolinol and its derivatives in the context of alcohol consumption and alcoholism. These compounds are indicative of physiological changes and have potential as clinical markers for alcohol-related disorders (Collins et al., 1979).
4. Metabolomics and Disease Pathophysiology
Research into the metabolomics of diseases like glaucoma has identified tetrahydroisoquinoline derivatives as significant. A non-targeted metabolomics analysis identified 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline among key metabolites altered in primary open-angle glaucoma (POAG). This highlights the potential role of these compounds in understanding disease pathophysiology and developing therapeutic strategies (Nzoughet et al., 2020).
5. Sulphation Processes in Metabolism
Research into the sulphation of tetrahydroisoquinolines, closely related to 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, has been conducted to understand individual variability in drug metabolism. The study of 1,2,3,4-tetrahydroisoquinoline sulphation in human liver and intestinal mucosa revealed significant interindividual variability, suggesting the influence of these processes on drug efficacy and safety (Pacifici et al., 1997).
6. Exploration in Advanced Cancer Therapies
Compounds structurally related to 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile have been evaluated in advanced cancer therapies. Ecteinascidin 743 (ET-743), a cytotoxic tetrahydroisoquinoline alkaloid, was studied for its potential in treating solid malignancies. The study provided insights into the pharmacokinetics, safety, and preliminary efficacy of ET-743, emphasizing the importance of optimizing administration schedules for therapeutic effectiveness (Ryan et al., 2001).
属性
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8,11,15H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYAOQHGGLHHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369360 |
Source


|
| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |
CAS RN |
52244-06-1 |
Source


|
| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)

